REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][S:4](=[O:8])(=[O:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22]Cl)=[CH:18][CH:17]=1>CC(C)=O>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][N:1]2[CH2:6][CH2:5][S:4](=[O:8])(=[O:7])[CH2:3][CH2:2]2)=[CH:18][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
N1CCS(CC1)(=O)=O
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCl
|
Type
|
CUSTOM
|
Details
|
To a well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a solid
|
Type
|
CUSTOM
|
Details
|
The material was purified via chromatography
|
Type
|
CUSTOM
|
Details
|
purification apparatus (24 g silica gel column 10%→100% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |